Enhanced Calculated Lipophilicity (XLogP3-AA) Compared to N2-Methyl and N2-Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA value of 0.8, reflecting a substantial increase in lipophilicity conferred by the N2-allyl substituent. This value is 0.6 log units higher than the N2-methyl analog (4-chloro-5-hydroxy-2-methylpyridazin-3(2H)-one, CAS 6794-38-3; XLogP3-AA = 0.2) [1] and 0.8 log units higher than the parent N2-unsubstituted compound (4-chloro-5-hydroxypyridazin-3(2H)-one, CAS 64178-58-1; XLogP3-AA = 0) [2]. A delta of +0.6–0.8 log units is considered a meaningful shift for modulating passive membrane permeability and non-specific protein binding in biological screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | N2-methyl analog: XLogP3-AA = 0.2; N2-unsubstituted parent: XLogP3-AA = 0 |
| Quantified Difference | +0.6 log units vs. N2-methyl; +0.8 log units vs. N2-unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
Higher lipophilicity can improve membrane permeation in cell-based assays, making this compound a more suitable candidate for phenotypic screening programs where intracellular target engagement is required.
- [1] PubChem. (2026). Compound Summary: 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one, CID 54695798. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary: 4-Chloro-5-hydroxypyridazin-3(2H)-one, CID 54703161. National Library of Medicine. View Source
